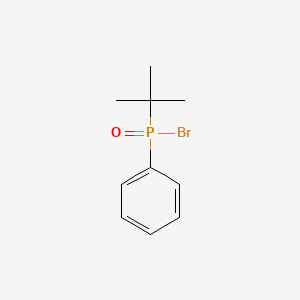![molecular formula C12H8F3N3O2S B14318529 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 112723-34-9](/img/structure/B14318529.png)
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It contains a nitropyridine group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-nitropyridinium ions, which are reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the sulfanyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically an oxidized derivative of the original compound.
Reduction: The major product is an amino-substituted derivative.
Substitution: The major products are derivatives with new functional groups replacing the nitro group.
Applications De Recherche Scientifique
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
Mécanisme D'action
The mechanism of action of 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
- 3-Nitro-2-pyridinesulfenyl chloride
- 3-Chloro-2-[(3-nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
Uniqueness
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is unique due to the presence of both a nitropyridine and a trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
| 112723-34-9 | |
Formule moléculaire |
C12H8F3N3O2S |
Poids moléculaire |
315.27 g/mol |
Nom IUPAC |
2-(3-nitropyridin-2-yl)sulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)7-3-4-10(8(16)6-7)21-11-9(18(19)20)2-1-5-17-11/h1-6H,16H2 |
Clé InChI |
AOWDAQLMXGMIMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)C(F)(F)F)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetyl chloride](/img/structure/B14318461.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)

methanone](/img/structure/B14318499.png)


